molecular formula C18H20N2O3 B5100560 N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide

Cat. No.: B5100560
M. Wt: 312.4 g/mol
InChI Key: UXYNRLRRGGAEEC-UHFFFAOYSA-N
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Description

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system fused with a pyrrolidine ring and an acetamide group

Properties

IUPAC Name

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-20(12(2)21)16-15(19-10-6-7-11-19)17(22)13-8-4-5-9-14(13)18(16)23/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYNRLRRGGAEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, a naphthalene derivative, undergoes nitration followed by reduction to form an amino-naphthalene compound.

    Cyclization: The amino-naphthalene compound is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring.

    Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but may include the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-methylacetamide
  • N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-propylacetamide

Uniqueness

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-ethylacetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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